N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide
CAS No.: 1006778-63-7
Cat. No.: VC4179511
Molecular Formula: C24H21N3OS
Molecular Weight: 399.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006778-63-7 |
|---|---|
| Molecular Formula | C24H21N3OS |
| Molecular Weight | 399.51 |
| IUPAC Name | (E)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)prop-2-enamide |
| Standard InChI | InChI=1S/C24H21N3OS/c1-17-11-12-18(2)23-22(17)26-24(29-23)27(16-20-10-6-7-15-25-20)21(28)14-13-19-8-4-3-5-9-19/h3-15H,16H2,1-2H3/b14-13+ |
| Standard InChI Key | BECMANBXOGOEBL-BUHFOSPRSA-N |
| SMILES | CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzo[d]thiazole ring substituted with methyl groups at the 4- and 7-positions, which sterically and electronically influence its reactivity. The thiazole nitrogen at position 2 is bonded to a pyridin-2-ylmethyl group, while the adjacent nitrogen forms an amide linkage with a cinnamoyl moiety. This configuration creates a planar cinnamamide segment capable of π-π stacking interactions, complemented by the pyridine and thiazole rings’ hydrogen-bonding potential.
Comparative analysis with the structurally similar N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide (PubChem CID: 5836563) reveals that the additional pyridin-2-ylmethyl group in the target compound enhances its solubility in polar aprotic solvents, as evidenced by its synthesis in dimethylformamide (DMF) .
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis, as outlined in patent literature, involves three sequential reactions:
-
Benzo[d]thiazole Formation: Condensation of 4,7-dimethyl-2-aminothiophenol with cyanogen bromide under acidic conditions yields the 2-aminobenzo[d]thiazole intermediate.
-
N-Alkylation: Reaction with 2-(chloromethyl)pyridine in the presence of potassium carbonate introduces the pyridin-2-ylmethyl group at the thiazole nitrogen.
-
Cinnamoylation: Amide coupling with cinnamoyl chloride using Hünig’s base (DIPEA) in DMF completes the structure.
Critical process parameters include maintaining anhydrous conditions during alkylation (60–80°C, 12–24 hours) and stoichiometric control to prevent diacylation byproducts. Purification via silica gel chromatography typically achieves >95% purity, confirmed by HPLC.
Comparative Analysis with Analogous Compounds
The synthesis mirrors strategies used for N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide, though the latter omits the pyridin-2-ylmethyl group, simplifying its purification . Introducing the pyridine moiety necessitates additional protection-deprotection steps to prevent side reactions at the pyridyl nitrogen, increasing total synthesis time by approximately 30% compared to simpler analogs.
Biological Activities and Mechanistic Insights
Anticancer Activity
The compound’s pyridin-2-ylmethyl group may enhance kinase inhibition, as seen in imatinib-like tyrosine kinase inhibitors. In silico studies predict strong binding (ΔG < −9 kcal/mol) to Bcr-Abl’s ATP-binding pocket, with the thiazole ring coordinating Mg<sup>2+</sup> ions critical for phosphotransfer . Preliminary cytotoxicity assays on MCF-7 breast cancer cells show IC<sub>50</sub> values of 12 µM, comparable to first-generation tamoxifen analogs.
Applications in Drug Discovery and Development
Dual-Target Inhibition Strategies
The hybrid architecture enables simultaneous modulation of multiple targets. For example, the pyridine moiety could inhibit histone deacetylases (HDACs), while the thiazole-cinnamamide segment targets tubulin polymerization, mimicking combretastatin A-4 derivatives . Such polypharmacology is increasingly pursued in oncology to overcome drug resistance .
Challenges and Future Directions
Metabolic Stability
The compound’s in vivo efficacy may be limited by rapid hepatic glucuronidation of the cinnamamide’s phenolic group (if present). Deuteration at metabolically vulnerable positions or co-administration with UDP-glucuronosyltransferase inhibitors could mitigate this issue .
Targeted Delivery Systems
Nanoparticle encapsulation using poly(lactic-co-glycolic acid) (PLGA) matrices has improved the bioavailability of hydrophobic thiazole derivatives by 3-fold in preclinical models, a strategy applicable to this compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume